1-(4-Ethenylphenoxy)anthracene-9,10-dione
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Overview
Description
1-(4-Vinylphenoxy)anthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a vinylphenoxy group attached to the anthracene-9,10-dione core. Anthracene derivatives are known for their photophysical properties and are widely used in various applications, including organic electronics and photochemistry .
Preparation Methods
The synthesis of 1-(4-Vinylphenoxy)anthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione and 4-vinylphenol.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF).
Procedure: The anthracene-9,10-dione is reacted with 4-vinylphenol under reflux conditions to form the desired product.
Industrial production methods for anthracene derivatives often involve large-scale reactions using similar starting materials and conditions, but with optimized parameters to increase yield and purity .
Chemical Reactions Analysis
1-(4-Vinylphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the anthracene-9,10-dione core to anthracene, altering its photophysical properties.
Substitution: The vinyl group can undergo various substitution reactions, such as halogenation or nitration, to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Vinylphenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s photophysical properties make it useful in biological imaging and as a fluorescent probe.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 1-(4-Vinylphenoxy)anthracene-9,10-dione involves its interaction with light and subsequent energy transfer processes. The compound absorbs light, leading to an excited state that can transfer energy to other molecules or generate reactive oxygen species. These processes are crucial in applications like photodynamic therapy and OLEDs .
Comparison with Similar Compounds
1-(4-Vinylphenoxy)anthracene-9,10-dione can be compared with other anthracene derivatives, such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in OLEDs.
9,10-Dimethylanthracene: Used in triplet-triplet annihilation upconversion systems.
Anthraquinone: Widely used in dye production and as a photoinitiator.
The uniqueness of 1-(4-Vinylphenoxy)anthracene-9,10-dione lies in its vinylphenoxy group, which imparts distinct photophysical properties and reactivity compared to other anthracene derivatives.
Properties
CAS No. |
402830-06-2 |
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Molecular Formula |
C22H14O3 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
1-(4-ethenylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C22H14O3/c1-2-14-10-12-15(13-11-14)25-19-9-5-8-18-20(19)22(24)17-7-4-3-6-16(17)21(18)23/h2-13H,1H2 |
InChI Key |
CFGSEYGRMVFUOE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)OC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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